2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Overview
Description
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with an amino group at position 2, a methyl group at position 5, and a hydroxyl group at position 7.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It’s worth noting that similar compounds have shown promising ability to inhibit viral replication by interfering with the function of viral proteins .
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the viral replication pathway .
Pharmacokinetics
It’s worth noting that similar compounds have shown a larger drop-off in potency between biochemical and cell potency, which was presumed to be due to poor cell permeability .
Result of Action
Similar compounds have shown promising ability to inhibit viral replication, which could potentially lead to a decrease in viral load and alleviate symptoms in viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
One-Step Synthesis: A common method for synthesizing 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic acid.
Multicomponent Reactions: Another approach involves a Biginelli-like multicomponent reaction, where 3,5-diamino-1,2,4-triazole reacts with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under mild acidic conditions to yield regioselective products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at position 7.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially modifying the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic structures.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals due to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound shares a similar triazolopyrimidine structure but differs in the position of the hydroxyl group.
2-(2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetohydrazide: This derivative has an additional acetohydrazide group, which can enhance its biological activity.
Uniqueness
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-2-4(12)11-6(8-3)9-5(7)10-11/h2H,1H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJWDADCCRTLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961196 | |
Record name | 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40775-79-9 | |
Record name | NSC509218 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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